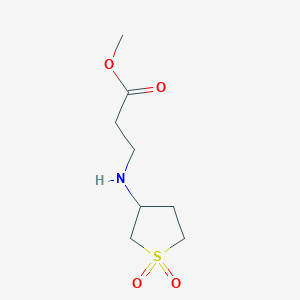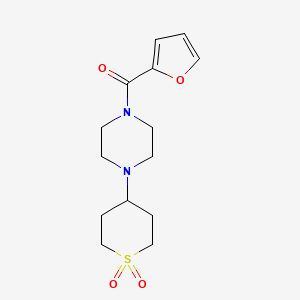![molecular formula C18H17ClO4S B2901608 2-[(4-Chlorophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid CAS No. 331459-65-5](/img/structure/B2901608.png)
2-[(4-Chlorophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(4-Chlorophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid” is a chemical compound with the CAS Number: 331459-65-5. It has a molecular weight of 364.85 and its IUPAC name is the same as the given name . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C18H17ClO4S/c1-2-23-14-7-3-12 (4-8-14)16 (20)11-17 (18 (21)22)24-15-9-5-13 (19)6-10-15/h3-10,17H,2,11H2,1H3, (H,21,22) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
The compound is a solid . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Mecanismo De Acción
The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase leads to an increase in the levels of acetylcholine in the brain, which can have a variety of effects on the body, including increased alertness, improved memory, and improved mood.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. In animal studies, this compound has been shown to reduce the levels of the stress hormone cortisol, as well as to increase the levels of the neurotransmitter serotonin. Additionally, it has been shown to improve learning and memory in both animals and humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4-Chlorophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is highly soluble in both organic and aqueous solvents. Additionally, it is stable under a wide range of conditions, making it an ideal choice for laboratory experiments. However, it is important to note that this compound can be toxic at high concentrations, so it is important to use it with caution.
Direcciones Futuras
The potential future directions for 2-[(4-Chlorophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid are numerous. It could be used in further studies of the effects of different substituents on the properties of organic molecules. Additionally, it could be used in further studies of the mechanism of action of acetylcholinesterase inhibitors, as well as in further studies of the biochemical and physiological effects of this compound. Finally, it could be used in further studies of the effects of drugs on the human body, as well as in studies of the potential therapeutic effects of this compound.
Métodos De Síntesis
2-[(4-Chlorophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid can be synthesized using a variety of methods. The most commonly used method is a multi-step synthesis involving the reaction of 4-chlorophenyl sulfide with 4-ethoxyphenyl bromide in the presence of a base such as potassium carbonate. This reaction produces this compound as a white solid. Other methods of synthesis include the reaction of 4-chlorophenyl sulfide with 4-ethoxyphenyl iodide, or the reaction of 4-chlorophenyl sulfide with 4-ethoxyphenol.
Aplicaciones Científicas De Investigación
2-[(4-Chlorophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid has a wide range of applications in scientific research. It has been used as a model compound for studying the structure and properties of carboxylic acids, as well as for studying the effects of different substituents on the properties of organic molecules. It has also been used as a model compound for studying the effects of aromatic rings on the properties of organic molecules. Additionally, this compound has been used in a variety of biochemical and physiological studies, including studies of the effects of drugs on the human body.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-4-(4-ethoxyphenyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO4S/c1-2-23-14-7-3-12(4-8-14)16(20)11-17(18(21)22)24-15-9-5-13(19)6-10-15/h3-10,17H,2,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROHCIIRJKRMCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(C(=O)O)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-N-[1-(2-fluorophenyl)-2-phenylethyl]acetamide](/img/structure/B2901527.png)
![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2901528.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenoxyacetamide](/img/structure/B2901530.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-methoxybenzamide](/img/structure/B2901533.png)

![N-(2,3-dimethylphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2901541.png)


![N-(3-chlorophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2901547.png)
![ethyl 2-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2901548.png)